Cas no 2230253-82-2 (PKI-166 (hydrochloride))

PKI-166 (hydrochloride) 化学的及び物理的性質
名前と識別子
-
- PKI 166 hydrochloride
- 4-[4-[[(1R)-1-Phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride
- PKI-166 (hydrochloride)
- 4-(4-{[(1R)-1-Phenylethyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenol hydrochloride (1:1)
- PKI-166 hydrochloride
- 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride
- DA-76940
- AKOS025142032
- HY-110328
- CS-0033248
- 2230253-82-2
-
- インチ: 1S/C20H18N4O.ClH/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15;/h2-13,25H,1H3,(H2,21,22,23,24);1H/t13-;/m1./s1
- InChIKey: ZPTWAAIZEGWMGX-BTQNPOSSSA-N
- ほほえんだ: Cl.OC1C=CC(=CC=1)C1=CC2C(=NC=NC=2N[C@H](C)C2C=CC=CC=2)N1
計算された属性
- せいみつぶんしりょう: 366.1247389 g/mol
- どういたいしつりょう: 366.1247389 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 420
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 366.8
- トポロジー分子極性表面積: 73.8
PKI-166 (hydrochloride) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | FPD25382-50 mg |
PKI-166 hydrochloride |
2230253-82-2 | 50mg |
$552.00 | 2023-01-04 | ||
Biosynth | FPD25382-100 mg |
PKI-166 hydrochloride |
2230253-82-2 | 100MG |
$883.00 | 2023-01-04 | ||
Biosynth | FPD25382-5 mg |
PKI-166 hydrochloride |
2230253-82-2 | 5mg |
$115.00 | 2023-01-04 | ||
Biosynth | FPD25382-25 mg |
PKI-166 hydrochloride |
2230253-82-2 | 25mg |
$345.00 | 2023-01-04 | ||
Biosynth | FPD25382-10 mg |
PKI-166 hydrochloride |
2230253-82-2 | 10mg |
$184.00 | 2023-01-04 |
PKI-166 (hydrochloride) 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
PKI-166 (hydrochloride)に関する追加情報
Research Briefing on PKI-166 (hydrochloride) and CAS 2230253-82-2: Recent Advances in Chemical Biology and Medicine
PKI-166 (hydrochloride), a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, has garnered significant attention in recent years due to its potential therapeutic applications in oncology and other diseases. The compound, with the CAS registry number 2230253-82-2, represents a promising candidate for targeted therapy, particularly in cancers characterized by EGFR overexpression or mutation. This research briefing synthesizes the latest findings on PKI-166 (hydrochloride), focusing on its mechanism of action, preclinical and clinical efficacy, and recent advancements in its development.
Recent studies have elucidated the precise molecular interactions of PKI-166 (hydrochloride) with the ATP-binding site of EGFR, highlighting its selectivity and potency. Structural analyses reveal that the compound forms critical hydrogen bonds and hydrophobic interactions, which contribute to its inhibitory activity. Preclinical models, including xenograft studies, have demonstrated significant tumor growth inhibition in EGFR-driven cancers, such as non-small cell lung cancer (NSCLC) and glioblastoma. These findings underscore the potential of PKI-166 (hydrochloride) as a targeted therapeutic agent.
In addition to its antitumor effects, PKI-166 (hydrochloride) has shown promise in overcoming resistance mechanisms associated with first-generation EGFR inhibitors. Recent research indicates that the compound retains activity against certain EGFR mutants, including the T790M mutation, which is commonly implicated in acquired resistance. This property positions PKI-166 (hydrochloride) as a viable option for combination therapies or as a second-line treatment in resistant cases. Furthermore, ongoing clinical trials are evaluating its safety and efficacy in human subjects, with preliminary data suggesting manageable toxicity profiles and encouraging response rates.
The synthesis and optimization of PKI-166 (hydrochloride) have also seen notable progress. Advances in chemical synthesis routes have improved yield and purity, facilitating larger-scale production for clinical use. Additionally, formulation studies have explored various delivery methods, including nanoparticle-based systems, to enhance bioavailability and target specificity. These developments are critical for translating preclinical success into clinical applications.
Despite these advancements, challenges remain in the development of PKI-166 (hydrochloride). Issues such as off-target effects, pharmacokinetic variability, and the emergence of secondary resistance mutations necessitate further investigation. Future research directions may include the exploration of biomarker-driven patient stratification, combination regimens with other targeted agents or immunotherapies, and the development of next-generation analogs with improved properties.
In conclusion, PKI-166 (hydrochloride) (CAS 2230253-82-2) represents a significant advancement in the field of targeted cancer therapy. Its unique pharmacological profile and demonstrated efficacy in preclinical models highlight its potential as a therapeutic agent. Continued research and clinical development will be essential to fully realize its benefits and address existing challenges. This briefing underscores the importance of ongoing innovation in chemical biology and medicine to bring novel therapies like PKI-166 (hydrochloride) to patients in need.
2230253-82-2 (PKI-166 (hydrochloride)) 関連製品
- 2138046-27-0(4-tert-butyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol)
- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)
- 2229338-39-8(2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid)
- 2229008-09-5(1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole)
- 2228923-91-7(3-Methyl-2-(2-nitroethyl)thiophene)
- 2034432-43-2(2-({1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile)
- 1094671-86-9(6-chloroquinoline-8-sulfonamide)
- 1803676-23-4(3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid)
- 1807260-06-5(Ethyl 5-cyano-2-ethyl-4-methylphenylacetate)
- 1546451-08-4(3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)




